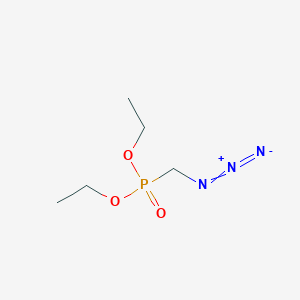

diethyl (azidomethyl)phosphonate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[azidomethyl(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N3O3P/c1-3-10-12(9,11-4-2)5-7-8-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTDIBZJVFRPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CN=[N+]=[N-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170872 | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17982-55-7 | |

| Record name | Diethyl P-(azidomethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17982-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017982557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, azidomethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Azidomethyl Phosphonate and Analogues

Established Synthetic Routes to Diethyl (azidomethyl)phosphonate

Preparation from Sulfonylated Phosphonate (B1237965) Precursors

A common and effective method for preparing this compound involves the use of sulfonylated phosphonate precursors. Diethyl [(phenylsulfonyl)methyl]phosphonate, for instance, serves as a versatile intermediate. orgsyn.org The sulfone group in this compound activates the adjacent methylene (B1212753) group, facilitating nucleophilic substitution reactions. orgsyn.org The synthesis of this precursor typically begins with the reaction of thiophenol with formaldehyde (B43269) and hydrochloric acid to produce chloromethyl phenyl sulfide. orgsyn.org This intermediate then undergoes an Arbuzov reaction with triethyl phosphite (B83602) to yield diethyl [(phenylthio)methyl]phosphonate. orgsyn.org Subsequent oxidation of the thioether to the corresponding sulfone furnishes diethyl [(phenylsulfonyl)methyl]phosphonate. orgsyn.org The displacement of the sulfonyl group by an azide (B81097) nucleophile, typically sodium azide, then yields the desired this compound. This substitution reaction is often carried out in a polar aprotic solvent.

Conversion of Hydroxymethyl Phosphonates to Azidomethyl Phosphonates

Another well-established route involves the conversion of diethyl (hydroxymethyl)phosphonate into its azido (B1232118) counterpart. Diethyl (hydroxymethyl)phosphonate is readily synthesized by the reaction of diethyl phosphite with paraformaldehyde in the presence of a base catalyst like triethylamine. chemicalbook.com The conversion of the hydroxyl group to an azide can be achieved through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. Subsequently, the resulting sulfonate ester undergoes nucleophilic substitution with an azide salt, such as sodium azide, to afford this compound. organic-chemistry.org This method provides a straightforward pathway from readily available starting materials. chemicalbook.comsigmaaldrich.com

Alternative and Related Preparative Strategies for Azido/Diazo Phosphonates

Generation of Diethyl Diazomethylphosphonate

The generation of diethyl diazomethylphosphonate is a related and important transformation in the synthesis of various phosphonate compounds. researchgate.net While not a direct precursor to the azidomethyl derivative, it represents a key diazo phosphonate. One common method for its preparation is the Bamford-Stevens reaction of diethyl (formyl)phosphonate tosylhydrazone. researchgate.net Another approach involves the cleavage of diethyl (1-diazo-2-oxopropyl)phosphonate, which can be synthesized from diethyl (2-oxopropyl)phosphonate and 4-acetamidobenzenesulfonyl azide. orgsyn.org The resulting diethyl diazomethylphosphonate is a versatile reagent used in cyclopropanation reactions and for the synthesis of alkynes. researchgate.netorganic-chemistry.org

Incorporation of Azido Groups via Nucleophilic Substitution on Phosphonate Intermediates

The introduction of an azido group via nucleophilic substitution is a fundamental strategy in the synthesis of azido-functionalized phosphonates. acs.org This can be applied to various phosphonate intermediates containing a suitable leaving group. For example, the reaction of diethyl (chloromethyl)phosphonate or diethyl (bromomethyl)phosphonate with sodium azide in a suitable solvent leads to the formation of this compound. researchgate.net The efficiency of this SN2 reaction depends on the nature of the leaving group and the reaction conditions. masterorganicchemistry.com This approach is widely applicable for the synthesis of various alkyl azides from the corresponding halides or sulfonates. organic-chemistry.org

General Considerations in Phosphonate Ester Synthesis

The synthesis of phosphonate esters, the core structure of the target compound, is typically achieved through several key reactions. The Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide, is a cornerstone of C-P bond formation. researchgate.net Another important method is the Michaelis-Becker reaction, where a dialkyl phosphite is deprotonated and then reacted with an alkyl halide. wikipedia.org The Atherton-Todd reaction provides an alternative by coupling a dialkyl phosphite with an alcohol in the presence of a base and a halogenating agent. nih.gov

Arbuzov Reaction and Phosphorus-Carbon Bond Formation

The Michaelis-Arbuzov reaction is a widely utilized and versatile method for forming a phosphorus-carbon bond. eurekaselect.comwikipedia.org This reaction typically involves the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite, with an alkyl halide. wikipedia.org The general mechanism initiates with the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. wikipedia.org This step forms a phosphonium (B103445) salt as a key intermediate. In the subsequent step, a dealkylation of the phosphonium intermediate occurs, usually via an SN2 reaction by the displaced halide anion, to yield the final pentavalent phosphorus product, a phosphonate. wikipedia.org

For the synthesis of this compound, a suitable starting material would be an azidomethyl halide. The reaction would proceed between triethyl phosphite and the azidomethyl halide. While the azide group is generally nucleophilic, the reaction conditions can be tuned to favor the attack of the more nucleophilic phosphite on the electrophilic methylene carbon.

A closely related and common precursor synthesis involves the reaction of triethyl phosphite with dihalomethanes (e.g., bromochloromethane (B122714) or diiodomethane) to form the corresponding diethyl (halomethyl)phosphonate. This product can then be converted to this compound via nucleophilic substitution with an azide salt, such as sodium azide. The Arbuzov reaction is also employed in the synthesis of ω-bromoalkylphosphonates, which are valuable building blocks for further functionalization. researchgate.net

Table 1: Examples of Arbuzov Reaction for Phosphonate Synthesis

| Phosphorus Reactant | Alkyl Halide | Product | Notes |

|---|---|---|---|

| Triethyl phosphite | Benzyl (B1604629) halide | Diethyl benzylphosphonate | Reaction can be mediated by Lewis acids at room temperature. organic-chemistry.org |

| Trialkyl phosphites | Aryl iodides | Aryl phosphonates | Can be catalyzed by palladium complexes. organic-chemistry.orgrsc.org |

Mannich-Type Condensation and Phosphate-Phosphonate Rearrangement

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org In the context of phosphonate synthesis, this reaction is adapted to form α-aminophosphonates, which are structural analogues of α-amino acids. The reaction, often called the aza-Pudovik reaction, typically involves a dialkyl phosphite (which provides the active hydrogen on the phosphorus atom), an aldehyde, and an amine. researchgate.net

The mechanism begins with the formation of an iminium ion from the amine and aldehyde. wikipedia.org The dialkyl phosphite then acts as the nucleophile, attacking the electrophilic iminium ion to form the α-aminophosphonate product. wikipedia.org Trivalent phosphorus derivatives, such as phosphinites, can also participate in Mannich-type reactions, often proceeding through Arbuzov-type intermediates that subsequently rearrange. researchgate.net

While a direct phosphate-phosphonate rearrangement is not a standard feature of the classic Mannich reaction for α-aminophosphonate synthesis, rearrangements are a known phenomenon in organophosphorus chemistry. For instance, reactions involving phosphinous acid esters with N,O-acetals can proceed through intermediates that rearrange to form the final product. researchgate.net

Table 2: Components in Mannich-Type Synthesis of α-Aminophosphonates

| Active Hydrogen Source | Aldehyde Component | Amine Component | Product Type |

|---|---|---|---|

| Diethyl phosphite | Benzaldehyde derivatives | Aniline derivatives | α-Amino phosphonates researchgate.net |

| Dialkyl phosphite | Formaldehyde | Primary/Secondary Amine | α-Amino phosphonates wikipedia.org |

Green Chemistry Approaches in Phosphonate Synthesis

Modern synthetic chemistry places a strong emphasis on developing methods that are more environmentally benign. This includes reducing or eliminating the use of hazardous solvents and catalysts, which simplifies procedures, lowers costs, and minimizes environmental impact.

Catalyst-Free and Solvent-Free Reaction Conditions

Significant progress has been made in developing catalyst-free and solvent-free conditions for phosphonate synthesis. These approaches are highly desirable as they align with the principles of green chemistry by reducing waste and avoiding potentially toxic catalysts. mdpi.com

Several types of phosphonate syntheses have been successfully performed under these conditions:

Multicomponent Reactions: The one-pot, three-component synthesis of α-aminophosphonates from an aldehyde, an amine, and a diethyl phosphite can be achieved in high yields without any catalyst, sometimes using a green solvent like ethanol (B145695) or no solvent at all. researchgate.net

Addition Reactions: The hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates proceeds efficiently at room temperature under solvent-free conditions to give β-trifluoromethyl-substituted phosphonates in good yields. rsc.orgrsc.org

Cycloadditions: Diels-Alder reactions between alkynyl phosphonates and 1,3-dienes can produce cycloalkenyl phosphonates in good to excellent yields under catalyst-free conditions. rsc.org

Reactions in Water: Some multicomponent reactions for synthesizing functionalized phosphonates have been developed to proceed in water, a green solvent, without the need for a catalyst. thieme-connect.com

These methods demonstrate that for many phosphonate syntheses, the inherent reactivity of the starting materials is sufficient to drive the reaction to completion under mild heating or even at room temperature, obviating the need for solvents or catalysts. mdpi.com

Role of Supported Catalysts in Synthesis

Supported catalysts offer a bridge between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous ones. acs.org This is a key strategy in green chemistry for sustainable chemical processes. mdpi.com In phosphonate chemistry, ligands are often functionalized with phosphonate groups, which act as anchors to immobilize a catalytically active metal complex onto a solid support like silica, titanium oxide, or zirconium-based materials. acs.orgscispace.com

The role of these supported catalysts is multifaceted:

Accessibility of Catalytic Sites: Proper design ensures that the active catalytic centers remain accessible to the reactants, maintaining high catalytic activity comparable to their homogeneous counterparts. acs.org

Versatile Applications: Supported catalysts have been developed for a range of reactions in organophosphorus chemistry. For example, zirconium phosphonate-supported palladium nanoparticles are efficient catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, rhodium and iridium complexes supported on titanium oxide particles are active in the hydrogenation of ketones. acs.org

The use of phosphonate moieties as the linking group is particularly effective due to their strong coordination properties with metal ions and metal oxides, leading to robust and efficient hybrid catalytic materials. scispace.comscite.ai

Table 3: Examples of Supported Catalysts in Organic Synthesis

| Catalytic Center | Support Material | Anchoring Group | Application |

|---|---|---|---|

| Palladium (Pd) nanoparticles | Zirconium(IV) phosphonate framework | Tris(methylenephosphonic acid) | Suzuki-Miyaura cross-coupling researchgate.net |

| Rhodium (Rh) / Iridium (Ir) complexes | Titanium oxide (TiO₂) | 2,2'-Bipyridine with phosphonic acid moieties | Hydrogenation of aromatic ketones acs.org |

| Copper(I) (Cu) complexes | Mesoporous TiO₂ | Phosphonate-phenanthroline ligands | Sonogashira-type coupling scispace.com |

Chemical Reactivity and Mechanistic Investigations of Diethyl Azidomethyl Phosphonate

Participation in Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

The azide (B81097) moiety of diethyl (azidomethyl)phosphonate readily participates in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." This reactivity allows for the efficient construction of 1,2,3-triazole rings, which are valuable scaffolds in medicinal chemistry and materials science. nih.govrsc.org

Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition (CuAAC) with Alkynes

The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the azido (B1232118) group of this compound and terminal alkynes is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netacs.orgnih.gov This reaction, often referred to as the "click reaction," is known for its high yields, mild reaction conditions, and exceptional regioselectivity. acs.orgnih.gov The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent, activates the terminal alkyne, facilitating the cycloaddition. researchgate.netacs.org The mechanism is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. researchgate.netuni-muenchen.de

The scope of this reaction is broad, accommodating a wide variety of alkynes bearing different functional groups. researchgate.netrsc.org This versatility makes it a powerful tool for creating diverse libraries of phosphonate-containing triazoles for various applications. nih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Catalyst System | Solvent | Product | Yield (%) | Reference |

| Phenylacetylene | Cu(I) | Aqueous systems | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate | High | researchgate.netnih.gov |

| Propargyl alcohol | Cu(I) | Not specified | 1,4-disubstituted 1,2,3-triazole | Not specified | nih.gov |

| Various terminal alkynes | Cu(I) | Aqueous solution | 1,4-disubstituted-1,2,3-triazoles | Excellent | nih.gov |

Microwave-Assisted Cycloaddition Reactions

Microwave irradiation has emerged as a valuable tool for accelerating cycloaddition reactions involving this compound. rsc.orgnih.govrsc.org This non-conventional heating method can significantly reduce reaction times, often from hours to minutes, while maintaining high product yields. nih.govunito.it The use of microwave assistance aligns with the principles of green chemistry by improving energy efficiency. rsc.org

Microwave-assisted protocols have been successfully applied to the synthesis of various triazole derivatives, including those with phosphonate (B1237965) functionalities. mdpi.comresearchgate.netnih.gov For instance, the microwave-assisted Kabachnik–Fields reaction, a multicomponent reaction, has been utilized for the synthesis of α-aminophosphonates. nih.govmdpi.com These methods often proceed under solvent-free conditions or in environmentally benign solvents, further enhancing their green credentials. mdpi.comnih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Cycloaddition Reactions

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

| 1,3-Dipolar Cycloaddition | Conventional | 24 hours | ~30 | unito.it |

| 1,3-Dipolar Cycloaddition | Microwave | 2 minutes | up to 45 | unito.it |

| Kabachnik–Fields reaction | Conventional | Several hours | Moderate | nih.gov |

| Kabachnik–Fields reaction | Microwave | 10 minutes | High | nih.gov |

Regioselectivity and Scope in Triazole Formation

The Huisgen 1,3-dipolar cycloaddition can, in principle, yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. nih.govmerckmillipore.com However, the copper-catalyzed variant (CuAAC) exhibits remarkable regioselectivity, almost exclusively affording the 1,4-disubstituted isomer. nih.govnih.gov This high degree of control is a key advantage of the CuAAC reaction. In contrast, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) selectively produce the 1,5-disubstituted regioisomer. nih.govrsc.org

The scope of the CuAAC reaction with respect to the alkyne component is extensive, allowing for the incorporation of a wide array of functional groups. researchgate.netresearchgate.net This tolerance for diverse functionalities enables the synthesis of a vast number of structurally varied phosphonate-containing triazoles. rsc.orgnih.gov However, the reaction is generally limited to terminal alkynes, as internal alkynes are typically unreactive under standard CuAAC conditions. researchgate.net

Reactivity of Phosphonate Moiety in Tandem and Multicomponent Reactions

The phosphonate group in this compound can also participate in various chemical transformations, often in concert with the azide functionality, leading to the formation of complex heterocyclic structures through tandem and multicomponent reactions. beilstein-journals.orgresearchgate.net

Oxidative Coupling Reactions

The phosphonate moiety can undergo oxidative coupling reactions. nih.gov For instance, in the synthesis of novel 1,2,3-triazol-5-yl-phosphonates, a copper(I)-catalyzed domino reaction of phenylacetylene, organic azides, and dialkyl phosphites has been reported. nih.gov The proposed mechanism suggests that the reaction can proceed through different pathways, including the oxidative coupling of the dialkyl phosphite (B83602) with an in situ-formed organocopper intermediate. nih.gov Another example involves the oxidative coupling of H-phosphonates with various nucleophiles like amines and alcohols, a reaction that can be used to introduce linker molecules. diva-portal.org

Electrophilic and Nucleophilic Transformations

The phosphorus center in the phosphonate group is electrophilic and can be activated by various reagents. For example, triflic anhydride (B1165640) can activate phosphonates, enabling subsequent nucleophilic substitution. nih.govresearchgate.net This activation strategy allows for the modular synthesis of a range of phosphorus-containing compounds, including mixed phosphonates, phosphonamidates, and phosphonothioates, by reacting the activated intermediate with a variety of O, S, and N nucleophiles. nih.govresearchgate.net This method demonstrates high functional group tolerance and proceeds under mild conditions. nih.govnih.gov

Conversely, the phosphonate group can also be involved in nucleophilic transformations. The Pudovik reaction and the Kabachnik-Fields reaction are classic examples of the nucleophilic addition of dialkyl phosphites to carbonyl compounds and imines, respectively, to form α-hydroxyphosphonates and α-aminophosphonates. nih.govmdpi.com These reactions can be incorporated into multicomponent sequences to build complex molecules containing the phosphonate functionality. mdpi.combeilstein-journals.orgresearchgate.net

Exploration of Related Phosphonate Reactivity

The reactivity of the phosphonate functional group extends beyond the specific chemistry of this compound. Understanding the broader context of phosphonate reactions provides insight into potential transformations and mechanistic pathways that may be applicable to this and related compounds. This section explores several key reactions involving phosphonate esters, highlighting their versatility in synthetic organic chemistry.

Cyclopropanation Reactions of Diazo Phosphonates

Diazo phosphonates, such as dimethyl(diazomethyl)phosphonate, serve as important precursors for phosphonylated carbenes, which can undergo cyclopropanation reactions with olefins to form cyclopropylphosphonates. pearson.comresearchgate.net These reactions are often catalyzed by transition metals or, more recently, by biocatalysts. pearson.comwikipedia.org The synthesis of cyclopropanes is a significant endeavor in organic synthesis as these three-membered rings are foundational building blocks for more complex molecules. pearson.com

The intermolecular cyclopropanation of styrene (B11656) derivatives with dimethyl(diazomethyl)phosphonate has been achieved with high efficiency and enantioselectivity using engineered myoglobin-based biocatalysts. pearson.com This enzymatic approach has yielded enantioenriched cyclopropylphosphonate esters with up to 99% diastereomeric and enantiomeric excess for the (1S,2R) stereoisomer. pearson.com Mechanistic studies suggest that the reaction proceeds through the formation of an iron-carbenoid intermediate. researchgate.net The larger steric bulk of the dimethyl phosphonate group compared to other diazo compounds like ethyl diazoacetate can influence the energy barriers of the reaction within the protein's active site. wikipedia.org

In addition to biocatalysis, metalloporphyrins have been shown to catalyze the cyclopropanation of olefins with diazo compounds. pearson.com For instance, cobalt-porphyrin complexes can facilitate asymmetric radical cyclopropanation reactions. pearson.com The versatility of these methods allows for the synthesis of a diverse range of cyclopropane-containing molecules. pearson.commdpi.com

Table 1: Examples of Catalysts in Cyclopropanation of Diazo Phosphonates

| Catalyst Type | Specific Catalyst Example | Diazo Compound | Olefin Example | Key Finding | Reference |

|---|---|---|---|---|---|

| Biocatalyst | Engineered Myoglobin Variants | Dimethyl(diazomethyl)phosphonate | Styrene | High enantioselectivity (up to 99% ee) | pearson.com |

| Metalloporphyrin | Chiral Co-porphyrins | N-arylsulfonyl hydrazones | Alkenes | High yields with diastereo- and enantioselectivity | pearson.com |

Horner-Wadsworth-Emmons Olefination Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, typically with high E-selectivity. unh.edu This reaction involves the use of a phosphonate carbanion, which is generated by treating a phosphonate ester with a base. This carbanion then reacts with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct. unh.eduwikipedia.org

A key advantage of the HWE reaction over the related Wittig reaction is that the phosphonate-stabilized carbanions are generally more nucleophilic and less basic than phosphonium (B103445) ylides. wikipedia.orgnih.gov This often leads to cleaner reactions and allows for the use of a wider range of bases. The byproducts of the HWE reaction, dialkylphosphate salts, are easily removed by aqueous extraction, simplifying purification. unh.edu

The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate reagent and the reaction conditions. For example, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) in the presence of strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) with 18-crown-6, can lead to the formation of Z-alkenes with high selectivity. unh.edu

The HWE reaction has been extensively applied in the total synthesis of complex natural products, including macrocycles, lipids, and alkaloids. scispace.comlibretexts.org Its reliability and stereocontrol make it a powerful tool for constructing key structural motifs within these molecules. scispace.com

Tin(II) Chloride Catalyzed Additions

Tin(II) chloride (SnCl₂) is a versatile reagent in organic synthesis, often employed as a reducing agent or a Lewis acid catalyst. wikipedia.orgznaturforsch.com One notable application is in mediating Reformatsky-type reactions, where it facilitates the addition of α-halo compounds to carbonyls. rsc.org While direct examples of SnCl₂-catalyzed additions of this compound are not prevalent in the literature, the reaction of bromonitromethane (B42901) with aldehydes provides a valuable mechanistic analogy. rsc.org

In the presence of SnCl₂, the polarity of bromonitromethane is reversed, transforming it from an electrophile into a C-1 nucleophile. rsc.org This tin-mediated process allows for the addition of the bromonitromethane carbon to aldehydes, forming β-nitro alcohols in high yields, particularly with aliphatic aldehydes. rsc.org A proposed mechanism involves the formation of a tin-enolate intermediate, which then adds to the aldehyde. rsc.org

This reactivity pattern suggests that α-substituted phosphonates with a suitable leaving group, such as the azido group in this compound, could potentially undergo similar SnCl₂-catalyzed additions to electrophiles. The Lewis acidic nature of SnCl₂ could coordinate to the phosphonate or azide moiety, facilitating the formation of a nucleophilic carbon center for subsequent reactions. Diphosphine complexes of tin(II) chloride have been synthesized and characterized, indicating the affinity of tin for phosphorus-containing ligands. nih.gov

Table 2: Tin(II) Chloride Mediated Addition of Bromonitromethane to Aliphatic Aldehydes

| Aldehyde | Product (β-nitro alcohol) | Yield (%) | Reference |

|---|---|---|---|

| Cinnamaldehyde | 1-Nitro-4-phenyl-3-buten-2-ol | High | rsc.org |

| Various Aliphatic Aldehydes | Corresponding β-nitro alcohols | High | rsc.org |

Radical Mechanism Studies in Halogenation

Free-radical halogenation is a fundamental reaction in organic chemistry, typically involving the substitution of a hydrogen atom with a halogen via a chain mechanism consisting of initiation, propagation, and termination steps. wikipedia.orglibretexts.org This process is often initiated by UV light or a radical initiator. wikipedia.org While the radical halogenation of alkanes is well-documented, specific studies on the radical halogenation of phosphonates are less common.

However, evidence for radical mechanisms in halogenation reactions catalyzed by enzymes exists. For instance, chloroperoxidase can catalyze the halogenation of monochlorodimedone through a process that is believed to involve a radical chain mechanism. nih.govbeilstein-journals.org In this system, a radical species of the substrate is generated, which then reacts further. nih.govbeilstein-journals.org

The potential for radical-mediated reactions involving phosphonates is an area of ongoing interest. The generation of phosphoryl radicals from H-phosphonates or phosphine (B1218219) oxides can initiate a cascade of reactions, including additions to double bonds. nih.gov This suggests that under appropriate conditions, a radical could be generated on the carbon atom adjacent to the phosphonate group, which could then be trapped by a halogen source. The stability of the resulting carbon-centered radical would be a key factor in the feasibility of such a reaction.

Suzuki-Miyaura Coupling for Aryl Allyl Phosphonates

The Suzuki-Miyaura coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. More recently, nickel-based catalysts have emerged as a more economical and earth-abundant alternative for certain Suzuki-Miyaura couplings. nih.govbeilstein-journals.org

An efficient protocol has been developed for the synthesis of 2-aryl allyl phosphonates via a nickel-catalyzed Suzuki-Miyaura coupling reaction. nih.govbeilstein-journals.orgchadsprep.com This method couples various arylboronic acids with (2-haloallyl)phosphonates in water, providing an environmentally friendly procedure. chadsprep.comdrugbank.com The reaction is typically carried out at elevated temperatures in the presence of a nickel catalyst system, such as NiSO₄·6H₂O with a cationic 2,2'-bipyridyl ligand, and a base like potassium phosphate. nih.govbeilstein-journals.org

This methodology demonstrates high functional group tolerance and can produce the desired 2-aryl allyl phosphonates in good to excellent yields. nih.govchadsprep.com The success of this reaction highlights the ability of the phosphonate group to be carried through transition-metal-catalyzed cross-coupling reactions, expanding the synthetic utility of phosphonate-containing building blocks.

Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of Diethyl (2-bromoallyl)phosphonate with Arylboronic Acids

| Arylboronic Acid | Product (Diethyl (2-arylallyl)phosphonate) | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Diethyl (2-phenylallyl)phosphonate | 92 | |

| 4-Methylphenylboronic acid | Diethyl (2-(p-tolyl)allyl)phosphonate | 95 | |

| 4-Methoxyphenylboronic acid | Diethyl (2-(4-methoxyphenyl)allyl)phosphonate | 96 | |

| 4-Chlorophenylboronic acid | Diethyl (2-(4-chlorophenyl)allyl)phosphonate | 90 |

Theoretical and Computational Analyses of Phosphonate Reactivity

Theoretical and computational chemistry provides invaluable tools for understanding the reactivity and mechanisms of chemical reactions involving phosphonates. Density functional theory (DFT) and ab initio molecular orbital theory are employed to investigate potential energy surfaces, transition state geometries, and reaction kinetics. nih.gov

Computational studies have been used to elucidate the mechanisms of various phosphonate reactions. For example, the hydrolysis of phosphonates has been studied to determine whether the reaction proceeds via P-O or C-O bond cleavage under acidic or basic conditions. chadsprep.com These studies help to predict the outcome of reactions and optimize conditions.

In the context of phosphonate synthesis, theoretical investigations have been conducted on the multi-step mechanisms of reactions forming phosphonate esters. nih.gov By calculating the activation energies and thermodynamic parameters for each step of proposed pathways, the most favorable reaction mechanism can be identified. nih.gov

Furthermore, computational analysis has been applied to understand the properties of reactive intermediates. For instance, the electronic structure and stability of phosphenium cations, which can be derived from halophosphines, have been investigated. Such studies can explain experimental observations, such as the reluctance of certain systems to form these reactive species. While specific theoretical studies on this compound are not widely reported, the computational methodologies applied to other phosphonates provide a framework for predicting its reactivity, stability, and potential reaction pathways.

Computational Modeling of Reaction Pathways and Ligand Optimization

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. The presence of the azide functional group makes this compound a candidate for a variety of transformations, most notably the Staudinger reaction and cycloaddition reactions. DFT calculations are instrumental in mapping the potential energy surfaces of these reactions, identifying transition states, and determining activation barriers.

The Staudinger reaction, which involves the reaction of an azide with a phosphine to form an iminophosphorane, is a cornerstone of azide chemistry. nih.govwikipedia.orgorganic-chemistry.org DFT studies on the Staudinger reaction have revealed multiple possible mechanistic pathways. ubc.canih.gov The reaction typically proceeds through a cis-transition state, which is energetically more favorable than a trans-transition state or a one-step mechanism. ubc.canih.gov The initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide leads to a phosphazide (B1677712) intermediate. nih.govwikipedia.org This intermediate can then undergo electrocyclization and subsequent extrusion of dinitrogen to yield the final iminophosphorane product. nih.govwikipedia.org

Table 2: Generalized Steps in the Staudinger Reaction Pathway Investigated by DFT

| Step | Description | Computational Data Obtained |

| 1 | Reactant Approach & Transition State 1 | Geometry of the transition state, Activation energy |

| 2 | Formation of Phosphazide Intermediate | Geometry and stability of the intermediate |

| 3 | Electrocyclization & Transition State 2 | Geometry of the transition state, Activation energy |

| 4 | Dinitrogen Extrusion | Energy profile for N₂ release |

| 5 | Formation of Iminophosphorane Product | Geometry and stability of the final product |

Furthermore, the azide group in this compound can participate in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net DFT studies are crucial in understanding the regioselectivity and stereoselectivity of these reactions, providing insights that are valuable for synthetic applications. researchgate.net

In the context of designing molecules with specific functions, such as ligands for metal complexes or bioactive compounds, computational modeling plays a vital role in ligand optimization. By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can predict how a ligand like a derivative of this compound will interact with a target molecule. nih.gov For instance, the energy gap between the HOMO of a nucleophile and the LUMO of an electrophile can indicate the feasibility of a reaction. nih.gov Theoretical studies on related phosphonates have demonstrated the utility of DFT in predicting thermodynamic favorability and guiding the synthesis of new compounds. nih.gov

While detailed computational studies specifically on the ligand optimization of this compound are not widely reported, the methodologies are well-established. Such studies would involve systematically modifying the structure of the phosphonate and calculating the resulting changes in its electronic and steric properties to enhance its binding affinity or reactivity for a particular application.

Applications and Functionalization in Advanced Organic Synthesis

Synthesis of Phosphonylated Heterocyclic Systems

The dual functionality of diethyl (azidomethyl)phosphonate makes it an ideal precursor for the synthesis of various phosphonate-containing heterocyclic compounds. These structures are of significant interest due to their potential biological activities.

Derivatization to 1,2,3-Triazole-Substituted Phosphonates

The azide (B81097) group in this compound readily undergoes 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction provides an efficient and highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles.

Researchers have utilized this compound and other azidoalkylphosphonates to synthesize novel series of phosphonylated 1,2,3-triazoles. nih.gov These compounds are designed as acyclic analogues of ribavirin, a broad-spectrum antiviral agent. The synthesis involves reacting the azidophosphonate with various alkynes to introduce diverse substituents at the C4' position of the triazole ring, such as carboxylates and amides. nih.gov While the resulting compounds in one study did not show significant antiviral activity, this approach demonstrates a robust method for creating a library of structurally diverse phosphonylated triazoles for biological screening. nih.gov

The Huisgen 1,3-dipolar cycloaddition between azides and alkynyl phosphonates is a primary method for creating 1,2,3-triazolyl phosphonates, which merge the beneficial properties of both the triazole and phosphonate (B1237965) groups. nih.gov Microwave-assisted, catalyst- and solvent-free reactions between this compound and diethyl prop-1-ynylphosphonate have also been reported, yielding a mixture of 1,2,3-triazol-5-yl-phosphonate and 1,2,3-triazol-4-yl-phosphonate regioisomers. nih.gov

Table 1: Examples of 1,2,3-Triazole Synthesis using Azidophosphonates

| Azide Component | Alkyne Component | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| This compound | Various terminal alkynes | Cu(I) catalyst | 1,4-Disubstituted 1,2,3-triazole phosphonates | nih.gov |

| This compound | Diethyl prop-1-ynylphosphonate | Microwave, catalyst-free | Mixture of 1,2,3-triazol-5-yl-phosphonate and 1,2,3-triazol-4-yl-phosphonate | nih.gov |

Preparation of Functionalized Pyrrolidine (B122466) and Pyrrolidinone Analogues

The synthesis of functionalized pyrrolidine and pyrrolidinone systems containing a phosphonate group represents another significant application, although direct use of this compound is less common than cycloaddition reactions with other phosphorylated building blocks. The pyrrolidine ring is a core structure in many biologically active natural products and pharmaceuticals. mdpi.comnih.gov

Research has focused on the 1,3-dipolar cycloaddition of C-phosphorylated nitrones with alkenes to create isoxazolidine (B1194047) intermediates, which are then converted into functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates. mdpi.comnih.gov For instance, the cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone to dimethyl maleate, followed by hydrogenation and treatment with ammonia, yields O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate. mdpi.comnih.gov This strategic approach allows for the creation of complex, stereochemically defined phosphoproline analogues. mdpi.com These phosphonate analogues of proline are studied as mimetics of amino acids and as potential enzyme inhibitors. mdpi.com

Construction of Nucleoside Analogues

Nucleoside phosphonates are stable isosteres of nucleoside monophosphates, where a non-hydrolyzable carbon-phosphorus bond replaces the labile phosphoester linkage. nih.gov This modification enhances their metabolic stability, making them attractive candidates for antiviral and other therapeutic agents. nih.gov

While direct examples involving this compound are part of broader synthetic strategies, the core concept involves linking a phosphonate-containing side chain to a nucleobase. nih.gov For example, a general method for creating acyclic nucleoside phosphonates (ANPs) involves the alkylation of a purine (B94841) or pyrimidine (B1678525) base with a suitable phosphonate side-chain synthon, followed by de-esterification. nih.gov The resulting ANPs, such as those with a phosphonomethoxy (P-C-O) group, are recognized by cellular kinases and can be converted into their active diphosphorylated forms. nih.gov The development of tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a successful anti-HIV drug, underscores the potential of this class of compounds. nih.gov

Role as Building Blocks in Polymer Chemistry and Material Science

The incorporation of phosphonate groups into polymers can impart valuable properties, such as flame retardancy and metal-chelating capabilities. This compound serves as a functional monomer or a precursor to such monomers.

Monomer Design for Phosphonate-Containing Polymers

The azide group of this compound can be transformed into other reactive functionalities suitable for polymerization. For example, reduction of the azide to an amine would yield diethyl (aminomethyl)phosphonate, a diamine monomer that can be used in polycondensation reactions to create phosphorus-containing polyamides or as a curing agent for epoxy resins. researchgate.net The presence of the pendant phosphonate groups along the polymer backbone is key to modifying the material's properties. researchgate.net

Alternatively, the azide functionality itself can be used in "click" polymerization reactions with di- or poly-functional alkynes to create triazole-rich polymers with integrated phosphonate moieties. This approach allows for the synthesis of highly functionalized, linear or cross-linked polymers with precisely controlled structures.

Application in Functional Material Development (e.g., Flame Retardants, Chelating Agents)

Phosphorus-containing compounds are well-established as effective flame retardants, particularly for cotton and polyurethane foams. mdpi.comresearchgate.net They primarily act in the condensed phase by promoting the dehydration of the polymer to form a protective char layer at high temperatures, which insulates the underlying material from the heat source. mdpi.com Polymers synthesized using phosphonate-containing monomers can have inherent flame retardancy, avoiding the leaching issues associated with additive flame retardants. researchgate.net For example, diethyl allylphosphonate, a related reactive phosphonate, has been shown to improve the flame retardancy and mechanical properties of unsaturated resins. google.com

Furthermore, the phosphonate group is an effective ligand for a variety of metal ions. Polymers incorporating phosphonate groups can act as chelating agents to sequester metal ions from aqueous solutions. This property is valuable in applications such as water treatment, hydrometallurgy, and the development of sensors. The related azido-alkyl(C11) diethyl phosphonate is noted for its potential use in chelation and metal coating applications. specificpolymers.com

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Ribavirin |

| Diethyl prop-1-ynylphosphonate |

| 1,2,3-Triazol-5-yl-phosphonate |

| 1,2,3-Triazol-4-yl-phosphonate |

| Benzyl (B1604629) azide |

| Diethyl (ethynyl)phosphonate |

| N-benzyl-C-(diethoxyphosphoryl)nitrone |

| Dimethyl maleate |

| O,O-Diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate |

| Tenofovir disoproxil fumarate (TDF) |

| Diethyl (aminomethyl)phosphonate |

| Diethyl allylphosphonate |

Strategic Use in Multicomponent Reactions and Domino Processes

The strategic implementation of this compound and structurally related compounds in multicomponent reactions (MCRs) and domino processes represents a highly efficient approach to constructing complex molecular architectures from simple precursors in a single operation. These reactions are prized for their atom economy, time and energy efficiency, and their ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgnih.gov While direct and extensive research on the use of this compound in these reaction cascades is not widely documented, the reactivity of its core functional groups—the azide and the phosphonate—provides a strong basis for its potential applications, as evidenced by studies on closely related analogues.

The azide moiety is a versatile functional group for MCRs, most notably in 1,3-dipolar cycloadditions. A prime example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which can be integrated into MCRs and domino sequences. nih.govscielo.br Research has demonstrated the successful implementation of a copper(I)-catalyzed domino reaction involving phenylacetylene, various organic azides, and dialkyl phosphites to synthesize novel 1,2,3-triazol-5-yl-phosphonates. researchgate.net This process highlights how an azide, an alkyne, and a phosphite (B83602) can be combined in a one-pot synthesis, suggesting a clear pathway for the incorporation of this compound into similar reaction schemes. In such a reaction, the azide of this compound would be poised to react with an alkyne and another component to build a triazole ring bearing a phosphonate substituent.

Domino reactions, which involve a series of intramolecular reactions triggered by a single event, can also be envisioned with substrates derived from this compound. For instance, compounds featuring substructures like CF3-C=C-NH-R have been shown to undergo domino reactions involving elimination and addition sequences. scielo.org.pe The reactivity of the azido (B1232118) group in this compound allows for its conversion to an amine, which could then participate in such domino sequences to create complex heterocyclic systems.

The phosphonate group itself is a key participant in well-established MCRs like the Kabachnik-Fields reaction, which combines an aldehyde, an amine, and a diethyl phosphite to form α-aminophosphonates. beilstein-journals.orgnih.gov While the classic Kabachnik-Fields reaction utilizes diethyl phosphite, the structural motif of this compound could be incorporated into more complex MCRs that build upon an initial Kabachnik-Fields-type product.

The following table summarizes a representative domino reaction that illustrates the potential for incorporating azide and phosphonate functionalities in a single synthetic operation.

| Reaction Type | Reactants | Product | Catalyst/Conditions | Significance |

| Domino Reaction | Phenylacetylene, Organic Azides, Dialkyl Phosphites | 1,2,3-Triazol-5-yl-phosphonates | Copper(I) | Demonstrates the one-pot synthesis of phosphonate-containing triazoles. |

While specific examples detailing the use of this compound in MCRs and domino reactions are limited in the current literature, the established reactivity of its constituent functional groups in related systems strongly supports its potential as a valuable building block in this area of advanced organic synthesis.

Development of Bioactive Phosphonate Scaffolds

The phosphonate group is a well-recognized pharmacophore due to its ability to mimic the transition state of carboxylates and phosphates, making it a key component in the design of enzyme inhibitors and other bioactive molecules. nih.govresearchgate.net this compound, with its combination of a phosphonate and a versatile azide handle, is a promising starting material for the synthesis of novel bioactive scaffolds. The azide group can be readily transformed into other functionalities or used in click chemistry to attach the phosphonate moiety to larger, more complex molecules. beilstein-journals.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. rsc.org For phosphonate-containing compounds, SAR studies often focus on modifications of the groups attached to the phosphorus atom and the carbon backbone to optimize properties such as target binding, cell permeability, and metabolic stability.

While comprehensive SAR studies specifically centered on this compound derivatives are not extensively reported, the principles can be inferred from research on related phosphonate scaffolds. For instance, in the development of bisphosphonate drugs for bone resorption, the nature of the side chains (R1 and R2) attached to the central carbon of the P-C-P core is critical for activity. The R1 group often contributes to bone mineral affinity, while the R2 group is primarily responsible for the antiresorptive potency. scielo.org.pe The presence of a nitrogen atom in the R2 side chain has been found to significantly enhance activity.

In the context of phosphonate antibiotics like dehydrophos, SAR studies have revealed that both the phosphonate monoester and the vinyl phosphonate moiety are crucial for bactericidal activity. nih.govrsc.org This indicates that both the phosphorus-containing group and the organic scaffold it is attached to play key roles in the compound's biological function.

The table below outlines key structural features of phosphonates and their typical influence on biological activity, providing a framework for potential SAR studies on derivatives of this compound.

| Structural Feature | Potential Impact on Bioactivity | Rationale |

| Phosphonate Group | Mimics carboxylate or phosphate (B84403) transition states | Can act as an enzyme inhibitor. |

| Ester Groups (e.g., Diethyl) | Influences solubility and cell permeability | Can be hydrolyzed in vivo to the active phosphonic acid. |

| Azidomethyl Group | Allows for versatile functionalization | Can be used in click chemistry or converted to other functional groups for library synthesis. |

| Substituents on the Scaffold | Modulates target binding and pharmacokinetic properties | Modifications can enhance potency and selectivity. |

The synthesis of herbicides is a major application of organophosphorus chemistry, with glyphosate (B1671968) being one of the most widely used broad-spectrum herbicides. The core structure of glyphosate is N-(phosphonomethyl)glycine. Several industrial syntheses of glyphosate have been developed, some of which involve phosphonate intermediates. scielo.brgoogle.com

One common route to glyphosate involves the reaction of iminodiacetic acid with phosphorous acid and formaldehyde (B43269). Another approach utilizes the hydrophosphonylation of an imine, often formed in situ. For example, a mixture of glycine (B1666218), formaldehyde, and a dialkyl phosphite can be reacted, followed by hydrolysis of the resulting ester to yield glyphosate. scielo.br

While there is no direct evidence in the reviewed literature of this compound being used as a commercial intermediate in glyphosate synthesis, its structural components suggest a potential, albeit non-traditional, synthetic route. The azidomethyl group (-CH2N3) could, in principle, be reduced to an aminomethyl group (-CH2NH2). This aminomethylphosphonate (B1262766) is a known decomposition product and a potential precursor to glyphosate. nih.gov For instance, aminomethylphosphonate can be chemically converted to glyphosate, although this is not a current industrial process. nih.gov

The more established routes to glyphosate rely on precursors like diethyl phosphite (an H-phosphonate). google.com The synthesis of H-phosphonate diesters from hypophosphorous acid is a key step in providing these intermediates for various applications, including herbicide production. google.com

The table below summarizes key intermediates in known glyphosate synthesis pathways.

| Intermediate | Role in Glyphosate Synthesis | Relevant Reaction |

| Iminodiacetic Acid | Primary starting material in one major industrial route. | Reaction with phosphorous acid and formaldehyde. |

| Diethyl Phosphite | Source of the phosphonomethyl group in another synthetic approach. | Reaction with glycine and formaldehyde. |

| Aminomethylphosphonate | A potential precursor, though not used in major industrial syntheses. | Can be chemically converted to glyphosate. |

Analytical and Spectroscopic Characterization in Research Contexts

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of diethyl (azidomethyl)phosphonate and to gain insight into its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is utilized to determine the elemental composition of a molecule with high accuracy by providing a precise measurement of its mass-to-charge ratio (m/z). For this compound (C₅H₁₂N₃O₃P), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of the protonated molecule [M+H]⁺ to the theoretically calculated value.

Calculated Exact Mass for [C₅H₁₂N₃O₃P + H]⁺: 194.0689

Finding a signal at or very close to this m/z value provides strong evidence for the presence and elemental composition of the target compound. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing a wide range of molecules, including sensitive organic and organometallic compounds. nih.govnews-medical.net While often used for large biomolecules, MALDI-TOF can also be applied to the study of smaller organophosphorus compounds. acs.orgnih.gov

In research contexts, MALDI-TOF MS is used to detect organophosphorus compounds and their adducts with proteins. nih.gov For example, it can be employed to identify and quantify the inhibition of enzymes like butyrylcholinesterase by organophosphates or to detect the phosphylation of proteins such as human serum albumin. nih.govacs.orgnih.gov This methodology allows for the analysis of the covalent modification of active site peptides, providing critical evidence of exposure and interaction. acs.org The ionization efficiency of organophosphate-modified peptides can be significantly improved by optimizing the MALDI matrix composition, for instance, by adding diammonium citrate. acs.orgnih.gov

Ionization Mass Spectrometry

Ionization mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation patterns of organophosphorus compounds. In the case of related diethyl phosphonates, electron impact mass spectrometry (EI-MS) has been utilized to investigate their fragmentation pathways. researchgate.net The intensity of the molecular ion peak in the mass spectra of these compounds can vary significantly depending on their specific structure. researchgate.net

For many organophosphorus compounds, including derivatives of diethyl phosphonate (B1237965), characteristic fragment ions are formed through the successive loss of simple functional groups. researchgate.net For instance, the mass spectra of trimethylsilylated derivatives of phosphorylated substances often show characteristic fragments, such as those with a mass-to-charge ratio (m/z) of 73 and 299. nih.gov In the analysis of diethyl methanephosphonate, a related compound, GC-MS analysis reveals a top peak in the mass spectrum that can be used for its identification. nih.gov Similarly, MS-MS analysis of diethyl ethylphosphonate shows a precursor ion at m/z 167.0832, which fragments into characteristic product ions. nih.gov

Table 1: Mass Spectrometry Data for Related Phosphonates

| Compound | Ionization Method | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

|---|---|---|---|

| Diethyl methanephosphonate | GC-MS | Not specified | Top Peak at 125 |

| Diethyl ethylphosphonate | MS-MS | 167.0832 [M+H]⁺ | 139, 111.2, 167.1 |

| Trimethylsilylated phosphorylated substances | GC-MS | Not specified | 73, 299 |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound and its congeners from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of phosphonates. For related compounds, such as the breakdown products of aminopolyphosphonates, HPLC methods have been developed that involve derivatization to enhance detection. amazonaws.com For example, the aldehyde group of formyliminodimethylenephosphonic acid can be derivatized with 2,4-dinitrophenylhydrazine, and the imine group of iminodimethylenephosphonic acid can be derivatized with 9-fluorenylmethylchloroformate. amazonaws.com These derivatives can then be quantified using a phosphate-acetonitrile eluent with UV detection at different wavelengths. amazonaws.com

For other phosphonates, such as diethyl ((ethylthio)methyl)phosphonate, reverse-phase (RP) HPLC methods have been established. sielc.com A typical mobile phase for such separations consists of acetonitrile, water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Hydrophilic interaction chromatography (HILIC) has also been successfully employed for the separation of phosphonates prior to mass spectrometric identification. wiley.com This technique is particularly useful for highly polar compounds. wiley.com

Gas Chromatography (GC) Applications for Related Phosphonates

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile phosphonates. Since many phosphonates are polar and non-volatile, derivatization is typically required before GC analysis. researchgate.net A common derivatization technique is silylation, where active hydrogen atoms in the molecule are replaced by a trimethylsilyl (B98337) group. nih.gov For instance, a two-step trimethylsilylation method has been developed for the analysis of phosphoserine, phosphoethanolamine, and phosphoglycerol, using hexamethyldisilazane (B44280) followed by bis(trimethylsilyl)trifluoroacetamide. nih.gov

Another approach involves benzylation. Mono- and di-protic alkyl and aryl phosphonates can be determined by refluxing with 3-benzyl-1-p-tolyltriazene in acetone (B3395972) to form benzyl (B1604629) esters, which are then analyzed by GC with a flame-photometric detector. d-nb.info For some phosphonates, direct GC analysis is possible. For example, diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate can be analyzed by GC on a 3% OV-17 column. orgsyn.org

Table 2: Gas Chromatography Parameters for Related Phosphonates

| Compound/Class | Derivatization Method | Column | Detector |

|---|---|---|---|

| Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate | None | 3% OV-17 | Not specified |

| Mono- and di-protic alkyl and aryl phosphonates | Benzylation | 5% OV-210 | Flame-photometric |

| Phosphoserine, phosphoethanolamine, phosphoglycerol | Trimethylsilylation | DB-5ms | Mass Spectrometer |

Advanced Analytical Techniques for Trace Analysis and Environmental Studies (for related phosphonates)

The detection of trace amounts of phosphonates in various matrices is a significant analytical challenge, driving the development of highly sensitive detection methods.

Piezoelectric Crystals and Gas-Sensitive Microsensors

Piezoelectric sensors offer a promising approach for the real-time, label-free detection of organophosphorus compounds. researchgate.netmdpi.com These sensors utilize piezoelectric materials, such as quartz crystals, which resonate at a specific frequency. researchgate.net When the target analyte adsorbs onto the crystal surface, the mass of the crystal changes, leading to a proportional shift in the resonant frequency that can be measured. researchgate.net Piezoelectric detectors have been evaluated for their ability to detect organophosphorus compounds in the vapor phase. acs.org The sensitivity and selectivity of these sensors can be enhanced by applying specific coatings to the crystal surface. acs.org

Gas-sensitive microsensors, such as microhotplate (MHP) gas sensors, represent another advanced technique. researchgate.net These sensors can be loaded with specialized materials, like 3D hierarchical structured PdO/PdO2-SnO2:Sb, to detect volatile organic compounds. researchgate.net While not specifically documented for this compound, the principles of these sensors could be adapted for its detection, particularly if it exhibits sufficient volatility or can be converted to a volatile derivative.

Future Research Directions and Emerging Trends

Expansion of Catalytic Systems for Efficient Transformations

The development of new and more efficient catalytic systems is a cornerstone for advancing the chemistry of diethyl (azidomethyl)phosphonate and related compounds. While the azide (B81097) and phosphonate (B1237965) moieties offer a rich landscape for chemical transformations, catalysis is key to achieving high selectivity, yield, and sustainability.

Future research is likely to focus on several key areas. One promising avenue is the expansion of rare-earth metal-mediated catalysis. Lanthanide-based catalysts have already demonstrated high activity and excellent control in the group-transfer polymerization of vinylphosphonates initiated by customized azide-containing molecules. d-nb.infotum.de Further exploration could adapt these systems for other transformations involving the azidomethylphosphonate scaffold, potentially enabling novel polymerization reactions or stereoselective additions.

Moreover, the application of copper and tin-based catalysts, which have shown efficacy in reactions with related organophosphorus compounds, presents another fertile ground for investigation. For instance, cuprous trifluoromethanesulphonate is a highly efficient catalyst for the cyclopropanation of olefins using diethyl diazomethylphosphonate, a close structural relative of the title compound. researchgate.net Similarly, tin(II) chloride has been used to catalyze the addition of diazo phosphonates to aldehydes. researchgate.net Adapting these catalytic systems to this compound could unlock new pathways for carbon-carbon and carbon-heteroatom bond formation. The development of chiral catalysts for enantioselective transformations remains a significant and attractive goal, allowing for the synthesis of optically active phosphonates which are of high interest in medicinal chemistry.

| Catalyst System | Transformation | Potential Application for this compound |

| Lanthanide-based catalysts | Group-transfer polymerization | Controlled polymerization, synthesis of functional polymers |

| Cuprous trifluoromethanesulphonate | Cyclopropanation with diazo phosphonates | Synthesis of novel cyclopropylphosphonates |

| Tin(II) chloride | Addition of diazo phosphonates to aldehydes | Formation of β-ketophosphonates and related structures |

| Transition Metal Complexes (e.g., Ru, Rh, Ir) | Azide-alkyne cycloaddition (click chemistry), C-H activation | Synthesis of triazoles, direct functionalization of the scaffold |

Novel Functionalization Strategies for Diverse Applications

The dual functionality of this compound—a reactive azide group and a versatile phosphonate ester—makes it an ideal substrate for novel functionalization strategies. The azide group is a particularly powerful chemical handle, renowned for its participation in a wide array of highly reliable and orthogonal reactions.

A major continuing trend will be the extensive use of the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to link the this compound moiety to a vast range of molecules, including biomolecules, polymers, and materials. This strategy has been successfully employed to immobilize azide-modified poly(diethyl vinylphosphonate) onto multi-walled carbon nanotubes, demonstrating a "graft-to" approach for material functionalization. d-nb.infotum.de

Beyond cycloadditions, the Staudinger reaction offers a pathway to convert the azide into a phosphazene, which can be subsequently hydrolyzed to a primary amine. This transformation provides a route to α-aminomethylphosphonates, a class of compounds with significant biological and pharmacological relevance. Research into diastereoselective and enantioselective versions of these functionalization reactions will be critical for creating complex, stereochemically defined molecules. For example, the introduction of an azide group into a pyrrolidine (B122466) ring system has been a key step in the synthesis of complex functionalized (pyrrolidin-2-yl)phosphonates. mdpi.com

| Functionalization Reaction | Reagent/Partner | Resulting Structure | Application |

| Azide-Alkyne Cycloaddition | Terminal or internal alkynes | 1,2,3-Triazole-linked phosphonates | Bioconjugation, materials science, drug discovery |

| Staudinger Reaction/Ligation | Phosphines (e.g., triphenylphosphine) | Iminophosphorane, convertible to amine | Synthesis of α-aminomethylphosphonates, peptide modification |

| Reduction of Azide | Reducing agents (e.g., H₂, Pd/C) | Primary amine | Access to aminophosphonates and further derivatization |

| [3+2] Cycloaddition | Strained alkenes/alkynes | Triazoline/triazole derivatives | Synthesis of complex heterocyclic systems |

Integration with Flow Chemistry and Automated Synthesis

The integration of modern synthesis technologies, such as flow chemistry and automated synthesis, represents a significant emerging trend for the utilization of this compound. These technologies offer substantial advantages in terms of safety, efficiency, scalability, and reproducibility, particularly for handling energetic intermediates like organic azides.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control is crucial for managing the exothermic nature of many azide reactions and for minimizing the accumulation of potentially explosive intermediates. While direct studies on this compound in flow systems are nascent, the successful application of microwave-assisted synthesis for related H-phosphonates highlights the move towards more controlled and rapid reaction setups. mdpi.com Future work will likely focus on translating key transformations, such as cycloadditions and reductions, into continuous flow processes.

Automated synthesis platforms can leverage the modular nature of reactions involving this compound to rapidly generate libraries of novel compounds. researchgate.net By combining automated liquid handlers with flow reactors and purification units, researchers can systematically explore a wide chemical space, accelerating the discovery of new molecules with desirable properties for applications in medicine, agriculture, and materials science.

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies are becoming indispensable tools for guiding experimental research. In the context of this compound, techniques like Density Functional Theory (DFT) are poised to play a crucial role in predicting reaction outcomes, elucidating complex reaction mechanisms, and designing novel molecular structures.

DFT studies can provide deep mechanistic insights into catalytic cycles, helping researchers understand the role of the catalyst and predict which catalyst systems might be most effective for a given transformation. researchgate.net This predictive power can significantly reduce the amount of empirical screening required, saving time and resources. Furthermore, computational methods are vital for understanding the conformational preferences and stereochemistry of complex phosphonate derivatives. For instance, conformational analyses based on calculated NMR coupling constants have been used to establish the stereochemistry of functionalized pyrrolidinylphosphonates. mdpi.com

Looking forward, computational tools will be increasingly used for the de novo design of this compound derivatives with specific properties. By modeling the interaction of these compounds with biological targets, such as enzymes or receptors, researchers can design and prioritize the synthesis of molecules with enhanced biological activity. This synergy between computational prediction and experimental synthesis will accelerate the development of new therapeutic agents and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.